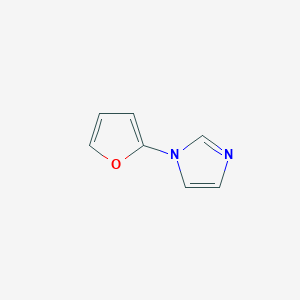

1-(Furan-2-yl)-1H-imidazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

191733-31-0 |

|---|---|

Molecular Formula |

C7H6N2O |

Molecular Weight |

134.14 g/mol |

IUPAC Name |

1-(furan-2-yl)imidazole |

InChI |

InChI=1S/C7H6N2O/c1-2-7(10-5-1)9-4-3-8-6-9/h1-6H |

InChI Key |

QXMHOHBYSAVSAG-UHFFFAOYSA-N |

SMILES |

C1=COC(=C1)N2C=CN=C2 |

Canonical SMILES |

C1=COC(=C1)N2C=CN=C2 |

Synonyms |

1H-Imidazole,1-(2-furanyl)-(9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 1 Furan 2 Yl 1h Imidazole and Its Analogues

Cyclization Strategies for Imidazole (B134444) Ring Formation

The formation of the imidazole ring is a critical step in the synthesis of 1-(furan-2-yl)-1H-imidazole. Various strategies, including multi-component reactions, condensation reactions, and denitrogenative transformations, have been developed to achieve this.

Multi-component Reaction Approaches

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like this compound in a single step. nih.gov These reactions involve the combination of three or more starting materials to form a single product, incorporating a majority of the atoms from the reactants.

One notable example is the one-pot synthesis of 1-(2,3-dihydrobenzo[b] mdpi.comrsc.orgdioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole. nih.gov This reaction utilizes benzil, ammonium (B1175870) acetate (B1210297), 2,3-dihydrobenzo[b] mdpi.comrsc.orgdioxin-6-amine, and furan-2-carbaldehyde in the presence of a catalytic amount of a Lewis acid. nih.gov While this specific example yields a polysubstituted imidazole, the methodology highlights the potential of MCRs for constructing the this compound core by carefully selecting the appropriate starting materials. The general applicability of MCRs allows for the synthesis of diverse imidazole derivatives with high efficiency and operational simplicity. nih.gov

A study by Li et al. described the synthesis of trisubstituted imidazoles containing furan (B31954) rings. semanticscholar.org This approach involved the reaction of 1,2-di(furan-2-yl)-2-oxoethyl carboxylates, which were then converted to the final imidazole products. semanticscholar.org Another MCR approach for synthesizing tetrasubstituted imidazoles involves a four-component, one-pot reaction of 1,2-diketones, aryl aldehydes, ammonium acetate, and substituted aromatic amines under solvent-free conditions, catalyzed by SiO2-Pr-SO3H. semanticscholar.org

| Reactants | Catalyst/Conditions | Product | Reference |

| Benzil, ammonium acetate, 2,3-dihydrobenzo[b] mdpi.comrsc.orgdioxin-6-amine, furan-2-carbaldehyde | C4H10BF3O, ethanol (B145695), reflux | 1-(2,3-dihydrobenzo[b] mdpi.comrsc.orgdioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole | nih.gov |

| 1,2-di(furan-2-yl)-2-oxoethyl carboxylates, RCOCl, CH3COONH4 | Microwave, 130°C, solvent-free | Trisubstituted imidazoles with furan rings | semanticscholar.org |

| 1,2-diketones, aryl aldehydes, ammonium acetate, substituted aromatic amines | SiO2-Pr-SO3H, 140°C, solvent-free | 1,2,4,5-tetrasubstituted imidazoles | semanticscholar.org |

Condensation Reactions with Furan-2-carbaldehyde Derivatives

Condensation reactions represent a classical and widely used method for the synthesis of the imidazole ring. The Weidenhagen reaction, for instance, involves the condensation of an α-hydroxyketone with an aldehyde in the presence of ammonia (B1221849) to yield a 2,4,5-trisubstituted imidazole. While this method does not directly produce 1-substituted imidazoles, it demonstrates the feasibility of incorporating a furan moiety. For example, the reaction of [2-(furan-2-yl)-2-oxoethyl]acetate with furfural (B47365) yields 2,5-bis(furan-2-yl)-1H-imidazole. researchgate.net

To achieve the desired 1-(furan-2-yl) substitution, a modified approach is necessary. One potential strategy involves the condensation of o-phenylenediamine (B120857) with furan-2-carbaldehyde derivatives. For instance, the reaction of o-phenylenediamine with furan carbaldehyde derivatives in ethanol at room temperature, catalyzed by a copper(II)-Schiff base complex, has been shown to produce 2-(furan-2-yl)-1H-benzimidazoles with high yields. researchgate.net While this yields a benzimidazole (B57391), the principle of condensing an amine with furan-2-carbaldehyde is a key step that can be adapted.

Another approach involves the Erlenmeyer-Plöchl reaction, which is the cyclodehydration-condensation of an appropriate aldehyde and hippuric acid in acetic anhydride (B1165640). nih.gov This typically yields 4-heteroarylidene-2-phenyl-1,3-oxazol-5(4H)-ones. Furan-2-carboxaldehyde has been used in this reaction, leading to a mixture of Z and E isomers of the corresponding oxazolone. nih.gov These oxazolones can serve as versatile intermediates for further transformations into imidazole derivatives.

| Reactants | Reaction Type | Product | Reference |

| [2-(Furan-2-yl)-2-oxoethyl]acetate, Furfural, Ammonia | Weidenhagen Reaction | 2,5-Bis(furan-2-yl)-1H-imidazole | researchgate.net |

| o-Phenylenediamine, Furan-2-carbaldehyde derivatives | Condensation | 2-(Furan-2-yl)-1H-benzimidazoles | researchgate.net |

| Furan-2-carboxaldehyde, Hippuric acid | Erlenmeyer-Plöchl Reaction | 4-(Furan-2-ylmethylene)-2-phenyl-1,3-oxazol-5(4H)-one | nih.gov |

Denitrogenative Transformations of Triazole Precursors

A more recent and innovative approach to imidazole synthesis involves the denitrogenative transformation of triazole precursors. mdpi.comnih.gov This method offers a unique pathway to construct the imidazole ring by rearranging a pre-formed triazole ring, often with the expulsion of a nitrogen molecule.

Transition metal-catalyzed denitrogenative transannulation of a triazole ring has emerged as a powerful tool for constructing diverse nitrogen-containing heterocycles. nih.gov This method allows for the single-step synthesis of complex nitrogen heterocycles from readily available triazole precursors. For example, rhodium catalysts have been employed in the denitrogenative transannulation of N-sulfonyl-1,2,3-triazoles with nitriles to furnish imidazoles. nih.gov The proposed mechanism involves the formation of a rhodium carbenoid, which reacts with the nitrile to form an ylide intermediate that subsequently cyclizes to the imidazole product. nih.gov

More recently, a metal-free approach using BF3·Et2O to promote the denitrogenative transannulation of N-sulfonyl-1,2,3-triazoles has been developed. rsc.org This method also proceeds through the formation of an α-diazoimine intermediate, which then cyclizes to form the imidazole ring. rsc.org Another strategy involves the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazoles. mdpi.comnih.gov This process includes an intramolecular cyclization followed by triazole ring opening and insertion of an in situ formed carbene intermediate. mdpi.comnih.gov

| Precursor | Catalyst/Reagent | Key Intermediate | Product | Reference |

| N-sulfonyl-1,2,3-triazole and nitrile | Rhodium catalyst | Rhodium carbenoid | Imidazole | nih.gov |

| N-sulfonyl-1,2,3-triazole and nitrile | BF3·Et2O | α-Diazoimine | Imidazole | rsc.org |

| 5-Amino-1,2,3-triazole | Acid | Carbene intermediate | 2-Substituted 1H-imidazole | mdpi.comnih.gov |

Functionalization of the Imidazole Nitrogen Atom

Once the this compound core is established, further diversification can be achieved by functionalizing the imidazole nitrogen atom. This is typically accomplished through N-alkylation or N-arylation reactions.

N-Alkylation and N-Arylation Methods

N-alkylation of imidazoles is a common transformation that can be achieved using various alkylating agents under basic conditions. For instance, the alkylation of 2,5-bis(furan-2-yl)-1H-imidazole with methyl iodide in the presence of potassium hydroxide (B78521) in acetone (B3395972) yields a mixture of the isomeric N-methyl derivatives, with 2,5-bis(furan-2-yl)-1-methyl-1H-imidazole being the major product. researchgate.net Similarly, N-alkylation of a pre-formed imidazole core with furan-2-ylmethyl bromide under basic conditions, such as using potassium carbonate in DMF, is a viable route to introduce the furan-2-ylmethyl group onto the imidazole nitrogen.

N-arylation of imidazoles can be accomplished through copper-catalyzed coupling reactions, such as the Chan-Lam coupling. researchgate.net This reaction involves the coupling of an imidazole with an aryl boronic acid in the presence of a copper catalyst. For the synthesis of this compound, reacting imidazole with 2-furylboronic acid in the presence of a suitable copper catalyst would be a direct approach. Alternatively, the Ullmann condensation, which involves the reaction of an imidazole with an aryl halide in the presence of a copper catalyst, can also be employed. Liu et al. reported the use of Salen-Cu(II) complexes as effective catalysts for the coupling of imidazoles with aryl halides.

| Reaction Type | Reagents | Catalyst/Base | Product Type | Reference |

| N-Alkylation | Methyl iodide | Potassium hydroxide | N-Methyl-2,5-bis(furan-2-yl)-1H-imidazole | researchgate.net |

| N-Alkylation | Furan-2-ylmethyl bromide | Potassium carbonate | 1-(Furan-2-ylmethyl)imidazole derivative | |

| N-Arylation | Imidazole, Aryl boronic acid | Copper catalyst | N-Arylimidazole | researchgate.net |

| N-Arylation | Imidazole, Aryl halide | Salen-Cu(II) complex | N-Arylimidazole |

Strategies for Regioselective Substitution

Achieving regioselective substitution on the imidazole ring is crucial for controlling the final structure and properties of the target molecule. The tautomeric nature of the imidazole ring in non-symmetrically substituted compounds can lead to mixtures of isomers upon substitution. scispace.com

In the context of N-functionalization, the choice of reaction conditions and the nature of the substituents already present on the imidazole ring can influence the regioselectivity. For instance, in the N-methylation of 2,5-bis(furan-2-yl)-1H-imidazole, the 1-methyl isomer is the major product. researchgate.net

For C-H functionalization, recent advances have provided methods for regioselective substitution. For example, a borrowing hydrogen process catalyzed by a diruthenium(II) catalyst allows for the synthesis of NH-imidazoles with regioselective substitution at the C-2, C-4, and C-5 positions. rsc.org Another strategy involves a ferric chloride/iodine-catalyzed [2+2+1] addition protocol that leads to the regioselective substitution at the N-1 and C-4 positions. rsc.org

Computational studies have also been employed to understand and predict the regioselectivity of imidazole-forming reactions. For example, in the synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides, the regioselectivity is driven by a 2-hydroxyaryl group on the scaffold, which promotes an intramolecular hydrogen abstraction and protonation process. nih.govresearchgate.net

| Reaction Type | Catalyst/Directing Group | Outcome | Reference |

| Borrowing Hydrogen | Diruthenium(II) catalyst | Regioselective substitution at C-2, C-4, and C-5 | rsc.org |

| [2+2+1] Addition | Ferric chloride/Iodine | Regioselective substitution at N-1 and C-4 | rsc.org |

| Cyclocondensation | 2-Hydroxyaryl group | Regioselective formation of 1,2,4,5-tetrasubstituted imidazoles | nih.govresearchgate.net |

Catalytic Systems in Furan-Imidazole Synthesis

Catalysis is central to the efficient synthesis of furan-imidazole derivatives, offering pathways that enhance reaction rates, yields, and selectivity. Methodologies include acid-catalyzed condensations, versatile transition metal-mediated cross-couplings, and green approaches using solid-supported and nanocatalysts.

Acid catalysis provides a fundamental approach for the construction of the imidazole ring. These reactions typically involve the condensation of dicarbonyl compounds, aldehydes, and an ammonia source. Both Brønsted and Lewis acids are employed to activate carbonyl groups, facilitating nucleophilic attack and subsequent cyclization.

One-pot multicomponent reactions are particularly efficient under acid catalysis. For instance, the synthesis of a complex derivative, 1-(2,3-dihydrobenzo[b] chinesechemsoc.orgdioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole, was achieved by refluxing benzil, furan-2-carbaldehyde, 2,3-dihydrobenzo[b] chinesechemsoc.orgdioxin-6-amine, and ammonium acetate in ethanol using a few drops of a Lewis acid catalyst, C₄H₁₀BF₃O. nih.gov This reaction, proceeding over 24 hours, yielded the desired product in high (92%) yield. nih.gov

Other acidic catalysts have been documented for the synthesis of various imidazole derivatives. Benzoic acid has been shown to efficiently catalyze multicomponent reactions to produce 1,2,5-trisubstituted imidazoles under metal-free conditions. organic-chemistry.org Stronger acids, such as trifluoroacetic acid (CF₃COOH), have also been utilized to boost product yields in the synthesis of imidazole derivatives from amidines and sulfoxonium ylides. rsc.org In some cases, condensation reactions to yield the furan-imidazole scaffold have been performed in the presence of strong mineral acids like concentrated sulfuric acid in a dimethylformamide (DMF) medium.

Table 1: Examples of Acid-Catalyzed Synthesis of Furan-Imidazole Analogues

| Starting Materials | Catalyst | Product Type | Yield | Reference |

| Benzil, Furan-2-carbaldehyde, Amine, Ammonium Acetate | C₄H₁₀BF₃O | Tetrasubstituted Furan-Imidazole | 92% | nih.gov |

| Thiazole Intermediates, Furfural | Conc. H₂SO₄/DMF | This compound derivative | - | |

| Amidines, Sulfoxonium Ylides | CF₃COOH | Substituted Imidazoles | Boosted Yields | rsc.org |

| Vinyl Azides, Aldehydes, Amines | Benzoic Acid | Trisubstituted Imidazoles | - | organic-chemistry.org |

Metal-Mediated and Transition Metal-Catalyzed Reactions (e.g., Suzuki Coupling)

Transition metal catalysis offers powerful and versatile tools for forming the C-N and C-C bonds necessary for synthesizing this compound and its analogues. Palladium and copper complexes are the most prominent catalysts in this domain.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds. thieme-connect.comrsc.org It is particularly valuable for the arylation of imidazole cores. In one example, a 5-aryl-substituted molecular library of 1H-benzo[d]imidazoles was generated via the Suzuki-Miyaura coupling of a brominated benzimidazole intermediate, which already contained a furan-2-yl group at the 2-position, with various boronic acids. publish.csiro.au This demonstrates the utility of the Suzuki reaction in the late-stage functionalization of complex furan-imidazole scaffolds. publish.csiro.au Palladium catalysts based on N-heterocyclic carbene (NHC) ligands are often effective for these transformations. thieme-connect.com

Other Metal-Catalyzed Reactions:

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for the direct arylation of heteroarenes. researchgate.net A palladium-catalyzed three-component reaction involving aryl iodides, imines, and carbon monoxide has been developed to assemble aryl-imidazoles, a method that tolerates heteroaromatic units such as furan. semanticscholar.org Furthermore, a sequential palladium-catalyzed process involving Suzuki cross-coupling followed by direct arylation has been used to synthesize 2-substituted benzo[b]furans from phenols and boronic acids. nih.gov

Copper-Catalyzed Reactions: Copper catalysts are particularly effective for N-arylation reactions. The coupling of arylboronic acids with imidazoles, catalyzed by complexes like [Cu(OH)·TMEDA]₂Cl₂, provides a direct route to N-arylimidazoles in good yields at room temperature. organic-chemistry.org This method is directly applicable to the synthesis of 1-(aryl)-1H-imidazoles. The Chan-Lam coupling, another copper-catalyzed method, is a popular choice for the N-arylation of amines, amides, and other nitrogen-containing heterocycles using aryl boronate derivatives. researchgate.net Diaryliodonium salts have also been used as coupling partners with copper catalysts for the N-phenylation of heterocyclic systems. mdpi.com

The synthesis of the furan ring itself can also be achieved through various metal-catalyzed cycloisomerization reactions of unsaturated carbonyl compounds, with catalysts based on palladium, silver, rhodium, and copper being effective. nih.govresearchgate.net

To address the principles of green chemistry, significant effort has been directed toward developing heterogeneous catalytic systems that are easily separable and reusable. Solid-supported and nanocatalytic approaches are at the forefront of this endeavor.

Solid-Supported Catalysts: Immobilizing a catalyst on a solid support like silica (B1680970) gel combines the benefits of homogeneous catalysis with the ease of handling of heterogeneous systems. nih.gov Silica is advantageous due to its low cost, high thermal stability, and large surface area. nih.gov

FeCl₃/SiO₂: Iron(III) chloride supported on silica gel has been used as an inexpensive, readily available, and efficient Lewis acid catalyst for synthesizing multisubstituted imidazoles. nih.gov

Sulfated Tin Oxide: This solid acid has been reported as a reusable and highly efficient heterogeneous catalyst for the synthesis of 2,4,5-triaryl-1H-imidazole derivatives. acs.org

Nano-TiCl₄·SiO₂: This material has been shown to be an efficient and reusable catalyst for the one-pot synthesis of 1,2,4,5-tetrasubstituted imidazoles. researchgate.net

HPA-ZSM-5 Nanocomposite: A heteropoly acid (HPA) supported on ZSM-5 zeolite has been reported as an effective catalyst for preparing furans via multi-component reactions, highlighting its potential for the furan component of the target molecule. nanochemres.org

Nanocatalytic Approaches: Nanoparticles offer a high surface-area-to-volume ratio, leading to enhanced catalytic activity.

Magnetic Nanoparticles: Iron oxide (Fe₃O₄) nanoparticles provide a magnetic core that allows for easy catalyst recovery using an external magnet. ZnFe₂O₄ nanoparticles have been successfully used to catalyze the synthesis of tetra-substituted imidazoles from aldehydes, benzil, and primary amines. rsc.orgresearchgate.net In this system, the iron is proposed to act as a Lewis acid to activate the carbonyl groups. researchgate.net Other magnetic nanocatalysts, such as Fe₃O₄ functionalized with organic moieties like L-proline or supported pyridinium, have also been developed for imidazole synthesis. rsc.org

TiO₂ Nanoparticles: Titanium dioxide nanoparticles have been demonstrated as reusable catalysts for the efficient synthesis of 2,4,5-trisubstituted-1H-imidazoles, with furan-containing substrates yielding good results. researchgate.net

Nanosilica-supported Ionic Liquid: An imidazolium-based acidic ionic liquid immobilized on nanosilica has been used as a recyclable catalyst for the three-component synthesis of 2,4,5-trisubstituted imidazoles under solvent-free conditions. researchgate.net

Table 2: Comparison of Heterogeneous Catalysts in Imidazole Synthesis

| Catalyst | Support/Core | Reaction Type | Key Advantages | Reference |

| FeCl₃ | Silica Gel | Multicomponent Condensation | Inexpensive, stable, versatile media | nih.gov |

| ZnFe₂O₄ | Nanoparticle | Multicomponent Condensation | Magnetically recoverable, reusable | rsc.orgresearchgate.net |

| TiO₂ | Nanoparticle | Multicomponent Condensation | Reusable, efficient | researchgate.net |

| Imidazolium (B1220033) Ionic Liquid | Nanosilica | Multicomponent Condensation | Reusable, solvent-free conditions | researchgate.net |

| Fe₃O₄@Ca₃(PO₄)₂ | Magnetic Nanoparticle | Multicomponent Condensation | Recyclable, synthesized from waste | rsc.org |

Advanced Synthetic Protocols

Modern synthetic chemistry increasingly relies on advanced technologies to improve reaction efficiency, reduce waste, and access novel chemical spaces. Microwave-assisted and electrochemical methods have emerged as powerful alternatives to conventional synthetic protocols.

Microwave irradiation has become a popular tool in organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes, and improve product yields. This is due to efficient and uniform heating of the reaction mixture.

Several syntheses of furan-imidazole analogues have benefited from this technology.

The condensation of 2-(2-bromoacetyl)benzofurans with 2-aminobenzothiazoles to form 2-(benzofuran-2-yl)imidazo[2,1-b]benzothiazoles was performed under both thermal and microwave conditions. scispace.com The thermal reaction required 5 hours to complete, while the microwave-assisted reaction in DMF was finished in just 3 minutes, with an improved yield. scispace.com

A solvent-free synthesis of 2-substituted-4,5-di(2-furyl)-1H-imidazoles was achieved by the condensation of furil (B128704) with aldehydes over acidic alumina (B75360) impregnated with ammonium acetate, accelerated by microwave irradiation.

A simple and efficient solventless microwave-assisted synthesis of 4,5-disubstituted imidazoles from 1,2-diketones and urotropine in the presence of ammonium acetate has also been reported. organic-chemistry.org

Organic electrosynthesis offers a green and sustainable alternative to traditional methods that often rely on stoichiometric chemical oxidants or reductants. researchgate.net By using electricity as a "traceless" reagent, these methods can minimize waste and avoid the use of potentially toxic or heavy metal reagents. acs.org

The application of electrochemistry to imidazole synthesis is a growing field.

An electrochemically induced synthesis of 1,2,4-trisubstituted imidazoles has been developed from vinyl azides and benzyl (B1604629) amines. mdpi.comnih.gov The reaction proceeds in an undivided cell under constant current, with the key steps involving the anodic generation of electrophilic iodine species from an iodide salt electrolyte. mdpi.comnih.gov This method avoids the use of stoichiometric chemical oxidants. nih.govresearchgate.net

Another efficient electrochemical approach involves the oxidative tandem cyclization of aryl ketones and benzylamines to provide 1,2,4-trisubstituted-(1H)-imidazoles under metal- and oxidant-free conditions. organic-chemistry.org

The synthesis of 1,2-disubstituted benzimidazoles has been achieved through an electrochemical oxidative dehydrogenation C–N bond formation, providing a simple and effective method that avoids metal catalysts and stoichiometric oxidants. acs.org

Asymmetric electrochemical synthesis has also been demonstrated, such as a chiral Lewis acid-catalyzed enantioselective anodic coupling of 2-acyl imidazoles with catechol derivatives to produce chiral building blocks. chinesechemsoc.org

Advanced Spectroscopic Characterization of 1 Furan 2 Yl 1h Imidazole Derivatives

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides critical insights into the functional groups and bonding arrangements within a molecule. By analyzing the vibrational modes, a detailed structural fingerprint of the compound can be established.

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum displays bands corresponding to specific vibrational modes. For 1-(furan-2-yl)-1H-imidazole derivatives, FT-IR spectra reveal characteristic peaks for both the furan (B31954) and imidazole (B134444) rings, as well as any substituents.

In studies of various substituted furan-imidazole compounds, several key vibrational bands are consistently observed. For instance, in a series of 1-R¹,2-R,4,5-di(furan-2-yl)-1H-imidazole derivatives, characteristic absorption bands confirm the integrity of the core structure. academie-sciences.fr The C=N stretching vibration of the imidazole ring typically appears in the region of 1599-1658 cm⁻¹. academie-sciences.frresearchgate.net For example, in 2-[2-(furan-2-yl)-4,5-diphenyl-1H-imidazol-1-yl]-5-methylphenol, this band is observed at 1658 cm⁻¹. researchgate.net The presence of the furan ring is confirmed by C-O stretching vibrations, often seen around 1245 cm⁻¹. nih.gov

Aromatic C-H stretching vibrations from both the furan and any phenyl substituents are generally found between 3000 and 3150 cm⁻¹. academie-sciences.fracademie-sciences.fr For example, 1-Benzyl-2,4,5-tri(furan-2-yl)-1H-imidazole shows peaks at 3120 and 3030 cm⁻¹. academie-sciences.fr The C=C ring stretching vibrations of the aromatic systems are typically observed in the 1400-1600 cm⁻¹ range. academie-sciences.frnih.gov

The table below summarizes representative FT-IR absorption bands for a selection of this compound derivatives, illustrating the consistency of these characteristic peaks.

| Compound Name | FT-IR Bands (cm⁻¹) and Assignments | Reference |

| 1-Benzyl-2,4,5-tri(furan-2-yl)-1H-imidazole | 3120 (Ar C-H), 1600 (C=C/C=N), 1500, 1450 (Ring stretching), 1220 (C-O), 735 (C-H bend) | academie-sciences.fr |

| 1-Allyl-2,4,5-tri(furan-2-yl)-1H-imidazole | 3120 (Ar C-H), 1650 (C=C/C=N), 1560, 1460 (Ring stretching), 1220 (C-O), 739 (C-H bend) | academie-sciences.fr |

| 2,4,5-tri(furan-2-yl)-1H-imidazole | 3420 (N-H), 3110 (Ar C-H), 1540 (C=N), 1420, 1400 (Ring stretching), 1200 (C-O), 733 (C-H bend) | academie-sciences.fracademie-sciences.fr |

| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole | 1512 (C=N), 1299 (C-N), 1182, 1069 (C-O), 3135-2925 (C-H) | acadpubl.eu |

Raman spectroscopy serves as a complementary technique to FT-IR, providing information on molecular vibrations based on scattering rather than absorption. It is particularly sensitive to non-polar bonds and symmetric vibrations. For furan-imidazole derivatives, both experimental and theoretical (DFT-calculated) Raman spectra have been used for vibrational assignment. acadpubl.eumalayajournal.org

In a detailed study of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, the vibrational assignments were supported by quantum chemical calculations. acadpubl.eumalayajournal.org The strong C=N stretching vibration was identified in the FT-Raman spectrum at 1512 cm⁻¹. Aromatic C=C stretching vibrations were observed between 1554 cm⁻¹ and 1091 cm⁻¹. acadpubl.eu The Raman activities can be calculated and transformed into Raman intensities to create a theoretical spectrum that aids in the assignment of experimental bands. malayajournal.org This combined experimental and theoretical approach allows for a comprehensive and accurate assignment of the normal vibrational modes of the molecule. researchgate.net

| Technique | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| FT-Raman | C=N Stretch | 1512 | acadpubl.eu |

| FT-Raman | Aromatic C=C Stretch | 1554, 1091 | acadpubl.eu |

| FT-Raman | C-N Stretch | 1300 | acadpubl.eu |

| FT-Raman | C-O Stretch | 1179, 1069 | acadpubl.eu |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

NMR spectroscopy is the most powerful method for determining the precise connectivity and three-dimensional structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, one can map out the complete carbon-hydrogen framework.

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. The chemical shift (δ) of a proton signal indicates its electronic environment, while spin-spin coupling patterns reveal adjacent protons.

For this compound derivatives, the ¹H NMR spectra show distinct signals for the protons on the furan and imidazole rings. In the case of 2,4,5-tri(furan-2-yl)-1H-imidazole, the furan protons typically appear as multiplets or doublets in the range of δ 6.4-7.9 ppm. academie-sciences.fracademie-sciences.fr The imidazole N-H proton, when present, gives a characteristic singlet, often downfield, such as at δ 10.48 ppm for 2,4,5-tri(furan-2-yl)-1H-imidazole, indicating its acidic nature. academie-sciences.fracademie-sciences.fr Protons on substituents will have their own characteristic chemical shifts, for example, the benzylic CH₂ protons in 1-benzyl-2,4,5-tri(furan-2-yl)-1H-imidazole appear as a singlet at δ 5.41 ppm. academie-sciences.fr

The table below presents ¹H NMR data for a representative derivative.

| Compound Name | Proton Assignments and Chemical Shifts (δ, ppm) | Reference |

| 1-Benzyl-2,4,5-tri(furan-2-yl)-1H-imidazole | 7.83 (dd, 2H), 7.63 (d, 1H), 7.28 (t, 2H), 7.22 (t, 1H), 6.94 (d, 2H), 6.86 (d, 1H), 6.68–6.60 (m, 3H), 6.52 (dd, 1H), 6.48 (d, 1H), 5.41 (s, 2H, CH₂) | academie-sciences.fr |

| 2,4,5-tri(furan-2-yl)-1H-imidazole | 10.48 (s, 1H, NH), 7.42 (s, 2H), 7.36 (s, 1H), 6.92 (d, 3H), 6.46 (dd, 2H), 6.41 (dd, 1H) | academie-sciences.fracademie-sciences.fr |

¹³C NMR spectroscopy maps the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, with its chemical shift dependent on its hybridization and electronic environment.

For furan-imidazole derivatives, the aromatic carbons of both rings resonate in the downfield region of the spectrum, typically from δ 107 to 150 ppm. academie-sciences.fracademie-sciences.fr The C=N carbon of the imidazole ring is often found at the lower end of this range. For instance, in 1-allyl-2,4,5-tri(furan-2-yl)-1H-imidazole, the carbon signals appear between δ 107.1 and 149.0 ppm. academie-sciences.fr The carbon attached to the furan oxygen (C-O) and the carbons of the imidazole ring can be specifically assigned. In 1-(2,3-dihydrobenzo[b] academie-sciences.frmalayajournal.orgdioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole, the furan carbons were observed at δ 109.25, 111.33, and 123.02 ppm, while the imidazole C=N carbon appeared at δ 156.02 ppm. nih.gov

| Compound Name | ¹³C NMR Chemical Shifts (δ, ppm) | Reference |

| 1-Allyl-2,4,5-tri(furan-2-yl)-1H-imidazole | 149.0, 144.6, 142.0, 140.0, 134.0, 133.1, 120.0, 116.8, 113.5, 112.3, 112.0, 111.8, 111.2, 107.1, 47.7 (allyl CH₂) | academie-sciences.fr |

| 2,4,5-tri(furan-2-yl)-1H-imidazole | 147.2, 145.2, 143.1, 141.9, 139.5, 112.4, 112.1, 108.9, 108.1 | academie-sciences.fracademie-sciences.fr |

| 1-(furan-2-ylmethyl)-2,4,5-triphenyl-1H-imidazole | 149.85 (C=N), 148.04-126.83 (Aromatic C), 126.40, 110.41, 108.02 (Furan C), 42.20 (CH₂) | researchgate.net |

Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC), are crucial for unambiguously assigning ¹H and ¹³C signals. An HSQC spectrum correlates the chemical shifts of protons directly bonded to carbon atoms, providing a clear map of C-H connectivity.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide significant structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, making it possible to determine the elemental composition of a molecule. This technique is crucial for confirming the identity of newly synthesized compounds. For this compound derivatives, HRMS is routinely used to verify their successful synthesis by comparing the experimentally measured exact mass with the theoretically calculated value.

The precision of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental formulas. For instance, in the characterization of various substituted furan-imidazole derivatives, the protonated molecular ion [M+H]⁺ is often analyzed. The observed mass is typically expected to be within a very narrow margin (e.g., ±5 ppm) of the calculated mass for the proposed structure to be considered confirmed. rsc.org

Several studies on furan-imidazole derivatives report HRMS data as definitive proof of structure. mdpi.comnih.govacs.org For example, the characterization of 1-allyl-2,4,5-tri(furan-2-yl)-1H-imidazole yielded a found m/z of 307.1084 for the [M+H]⁺ ion, which corresponds closely to the calculated value of 307.1083. academie-sciences.fr Similarly, the exact mass of 1-(2,3-dihydrobenzo[b] academie-sciences.fracs.orgdioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole was determined to be 420.15. nih.gov

Table 1: Selected HRMS Data for this compound Derivatives Data sourced from multiple scientific studies.

| Compound Name | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Reference |

| 1-Allyl-2,4,5-tri(furan-2-yl)-1H-imidazole | C₁₈H₁₅N₂O₃ | 307.1083 | 307.1084 | academie-sciences.fr |

| 1-(2,3-Dihydrobenzo[b] academie-sciences.fracs.orgdioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole | C₂₇H₂₀N₂O₃ | 420.15 (Exact Mass) | 420.15 (m/z) | nih.gov |

| (E)-2-((5-(Naphthalen-1-yl)furan-2-yl)methylene)hydrazine-1-carbothioamide | C₁₈H₁₄N₃OS | Not specified | Not specified | nih.gov |

| Dimethyl 1-(4-chlorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate | C₁₃H₁₂ClN₂O₄ | 295.0480 | 295.0485 | rsc.org |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing compounds that are polar, thermally fragile, and have high molecular weights. nih.gov It involves applying a high voltage to a liquid sample to create an aerosol, which ultimately leads to the production of gas-phase ions from the solution. nih.gov This method is frequently coupled with HRMS for the analysis of this compound derivatives.

In ESI-MS, neutral molecules are often protonated or adducted with other cations (like Na⁺ or K⁺) to form charged species, most commonly the [M+H]⁺ ion. nih.gov The analysis of 2-(2-furoyl)-4(5)-(2-furanyl)-1H-imidazole, a key intermediate in the glycosylation of proteins, has been successfully performed using collisional spectroscopy without prior derivatization or chromatographic separation, demonstrating the direct analysis capabilities of mass spectrometry techniques. nih.gov

Tandem mass spectrometry (MS/MS), often performed with ESI, involves the isolation of a specific ion (a precursor ion) and its fragmentation through collision-induced dissociation (CID). nih.govnih.gov The resulting fragment ions are then mass-analyzed. This process provides valuable information about the molecule's structure. The fragmentation pathways of related heterocyclic compounds, such as 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazoles, have been studied in detail, showing characteristic losses of small neutral molecules that help to piece together the original structure. lifesciencesite.com While common, this method has the drawback of discarding all other ions during the fragmentation analysis of a selected ion. biorxiv.org

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy investigates the transitions between different electronic energy levels in a molecule upon absorption or emission of light, providing insights into its electronic structure and conjugation.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For conjugated systems like this compound derivatives, the absorption spectra are characterized by intense bands typically assigned to π-π* transitions of the aromatic rings. researchgate.net

Studies on a series of 1-R₁-2-R-4,5-di(furan-2-yl)-1H-imidazoles revealed two primary absorption peaks in the range of 220–350 nm when measured in a dilute sulfuric acid solution. academie-sciences.fr The position and intensity of these absorption maxima (λmax) are sensitive to the substituents on the imidazole ring. Introducing electron-donating or extending the π-conjugation on the 2-position of the imidazole ring generally leads to a red shift (a shift to longer wavelengths) of the absorption bands. academie-sciences.fr For example, replacing a phenyl group with a styryl group, which extends the conjugation, causes a significant red-shift in the fluorescence emission, indicating a change in the electronic structure that also affects absorption.

The solvent environment can also influence the absorption spectra. The absorption spectrum of 2-(5-(4-nitrophenyl)furan-2-yl)-1H-phenanthro[9,10-d]imidazole, for instance, shows a λmax at 390 nm in an acetonitrile (B52724) solution. mdpi.com In other systems, the adsorption of furan-imidazole derivatives onto nanoparticles has been shown to enhance absorption. researchgate.net

Table 2: UV-Vis Absorption Data for Selected Furan-Imidazole Derivatives Data compiled from various research papers, solvents vary.

| Compound Name | Solvent | Absorption Maxima (λmax) | Reference |

| 1-R₁-2-R-4,5-di(furan-2-yl)-1H-imidazoles | 0.1 N H₂SO₄ (aq) | ~220-350 nm | academie-sciences.fr |

| 2-(5-(4-Nitrophenyl)furan-2-yl)-1H-phenanthro[9,10-d]imidazole (3b) | Acetonitrile | 390 nm | mdpi.com |

| Imidazo-benzocrown ether derivative (3) | MeCN/DMSO (99:1) | 360 nm | psu.edu |

| Imidazo-benzocrown ether derivative (4) | MeCN/DMSO (99:1) | 395 nm | psu.edu |

X-ray Diffraction Analysis for Solid-State Structure

X-ray diffraction techniques are the most definitive methods for determining the three-dimensional atomic arrangement of a crystalline solid.

Single Crystal X-ray Diffraction (SC-XRD) for Three-Dimensional Structure Determination

Single Crystal X-ray Diffraction (SC-XRD) analysis provides unambiguous proof of a molecule's structure, including precise bond lengths, bond angles, and torsional angles. It also reveals information about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice. mdpi.com

For novel this compound derivatives, obtaining a single crystal suitable for SC-XRD analysis is a primary goal for unequivocal structural confirmation. The structure of a 1-(furan-2-ylmethyl)-2,4,5-triphenyl-1H-imidazole derivative was confirmed by SC-XRD, and the experimental bond parameters were compared with those calculated by density functional theory (DFT). researchgate.net This combined experimental and computational approach provides a comprehensive understanding of the molecule's geometry.

Analysis of Intermolecular Interactions and Crystal Packing

The crystal architecture of this compound derivatives is orchestrated by a network of weak intermolecular interactions, including classical hydrogen bonds, C-H···π interactions, and π-π stacking. These forces collectively dictate the three-dimensional arrangement of molecules in the solid state.

Beyond the strong N-H···N interactions, weaker C-H···O and C-H···N hydrogen bonds play a significant role in stabilizing the crystal lattice. The furan and imidazole rings, with their heteroatoms and π-electron systems, act as both donors and acceptors in these interactions. For instance, in the crystal packing of 6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, intermolecular C–H···N and C–H···O interactions are observed, contributing to the stability of the crystal packing. core.ac.uk

Furthermore, π-π stacking interactions are prevalent, often occurring between the imidazole and furan rings of adjacent molecules. core.ac.ukiucr.org In some derivatives, these interactions lead to the formation of dimeric or polymeric structures, influencing the electronic properties of the material. core.ac.ukiucr.org The centroid-to-centroid distances and the degree of ring slippage in these π-π stacks are crucial parameters that define the strength and nature of the interaction. iucr.org For example, in the crystal structure of 6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, π-π interactions between the imidazole and pyridine (B92270) rings of contiguous molecules exhibit a centroid-centroid distance of 3.635 Å. core.ac.uk

The interplay of these varied interactions results in complex three-dimensional supramolecular architectures. The specific substitution patterns on the furan and imidazole rings can modulate the strength and prevalence of these interactions, leading to diverse crystal packing motifs.

Table 1: Examples of Intermolecular Interactions in Furan-Imidazole Derivatives

| Interaction Type | Donor | Acceptor | Distance (Å) / Angle (°) | Compound |

|---|---|---|---|---|

| N-H···N | N-H | N (imidazole) | - | 2,4,5-Tri-2-furyl-1H-imidazole nih.gov |

| C-H···π | C-H | Imidazole ring | C10···Cg = 3.6031 (31) Å | 2,4,5-Tri-2-furyl-1H-imidazole nih.gov |

| C-H···N | C-H | N (imidazole) | - | 6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine core.ac.uk |

| C-H···O | C-H | O (furan) | - | 6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine core.ac.uk |

| π-π stacking | Imidazole ring | Pyridine ring | Centroid-centroid = 3.635 Å | 6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine core.ac.uk |

Note: '-' indicates that specific geometric data was not provided in the cited source.

Hirshfeld Surface Analysis for Quantitative Intermolecular Interaction Assessment

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. rsc.orgresearchgate.net By mapping properties such as the normalized contact distance (d_norm), shape index, and generating 2D fingerprint plots, a detailed and quantitative understanding of the crystal packing can be achieved. rsc.orgresearchgate.net

The d_norm surface provides a visual representation of intermolecular contacts, with red spots indicating contacts shorter than the van der Waals radii, which are typically associated with hydrogen bonds. iucr.org For furan-imidazole derivatives, these red spots often highlight the N-H···N, C-H···O, and C-H···N interactions. The shape index and curvedness plots further elucidate the nature of the molecular surface, revealing features such as the planar stacking associated with π-π interactions.

The 2D fingerprint plot is a histogram of the internal (d_i) and external (d_e) distances from the Hirshfeld surface to the nearest nucleus, providing a quantitative summary of all intermolecular contacts. iucr.org The percentage contribution of each type of contact to the total Hirshfeld surface area can be calculated, offering a clear metric for the relative importance of different interactions in the crystal packing. nih.gov

For instance, in the Hirshfeld surface analysis of 5-(furan-2-ylmethylidene)thiazolo[3,4-a]benzimidazole-2-thione, the contributions of various contacts were quantified as follows: H···H (29.8%), S···H/H···S (19.6%), C···H/H···C (16.5%), C···C (9.1%), and N···H/H···N (6.6%). iucr.org These data highlight the diverse nature of the intermolecular interactions at play. The sharp spikes in the fingerprint plots for O···H and N···H contacts are characteristic of strong hydrogen bonding. mdpi.com

Table 2: Quantitative Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Furan-Imidazole Derivative

| Contact Type | Contribution (%) |

|---|---|

| H···H | 29.8 |

| S···H/H···S | 19.6 |

| C···H/H···C | 16.5 |

| C···C | 9.1 |

| N···H/H···N | 6.6 |

| Other | < 5.0 |

Data from 5-(furan-2-ylmethylidene)thiazolo[3,4-a]benzimidazole-2-thione. iucr.org

This quantitative analysis allows for a detailed comparison of the packing motifs in different derivatives and provides a basis for understanding how structural modifications influence the solid-state architecture and properties of these compounds.

Computational Chemistry and Quantum Chemical Investigations of 1 Furan 2 Yl 1h Imidazole Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the properties of molecular systems. For 1-(Furan-2-yl)-1H-imidazole, DFT calculations, often employing the B3LYP functional with various basis sets such as 6-311++G(d,p) or 6-31G(d,p), provide a robust framework for understanding its fundamental characteristics. ufms.brmalayajournal.orgnih.gov

Electronic Structure Characterization: Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule, as well as its chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability. malayajournal.org

For this compound and its derivatives, the HOMO is typically localized over the electron-rich furan (B31954) ring and parts of the imidazole (B134444) ring, indicating these are the primary sites for electrophilic attack. malayajournal.orgnih.gov Conversely, the LUMO is often distributed across the imidazole ring and the inter-ring bond, suggesting these regions are susceptible to nucleophilic attack. malayajournal.orgnih.gov The calculated HOMO-LUMO energy gap for similar furan-imidazole systems is generally in the range of 4 to 5 eV, which suggests good chemical stability. ufms.br A smaller energy gap implies higher reactivity and easier electronic transitions. nih.gov

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

In furan-imidazole systems, NBO analysis reveals significant hyperconjugative interactions, which involve charge transfer from lone pair orbitals to antibonding orbitals. acadpubl.eu For instance, interactions between the lone pairs of the oxygen and nitrogen atoms and the π* antibonding orbitals of the aromatic rings lead to intramolecular charge transfer, which stabilizes the molecule. researchgate.netacadpubl.eu These delocalization effects are crucial in defining the electronic landscape and reactivity of this compound. The analysis of donor-acceptor interactions provides quantitative insights into the strength of these stabilizing effects. acadpubl.eu

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Site Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. malayajournal.orgtandfonline.com The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

For furan-imidazole derivatives, the MEP surface typically shows the most negative potential localized around the nitrogen atoms of the imidazole ring and the oxygen atom of the furan ring, making these the most likely sites for electrophilic attack and hydrogen bonding interactions. malayajournal.orgufms.bracs.org The regions of positive potential are generally found around the hydrogen atoms of the rings. malayajournal.org This information is instrumental in understanding the intermolecular interactions and the initial steps of chemical reactions.

Vibrational Frequency Calculations and Theoretical Spectroscopic Correlation

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. By comparing the calculated frequencies with experimental data, a detailed assignment of the vibrational modes can be achieved. researchgate.netacadpubl.eumdpi.com

For furan-imidazole systems, the calculated vibrational spectra, often scaled by a factor to correct for anharmonicity and basis set deficiencies, show good agreement with experimental FT-IR and FT-Raman spectra. ufms.bracadpubl.eu Characteristic vibrational modes include the C-H stretching vibrations of the aromatic rings, the C=C and C=N stretching vibrations within the rings, and the in-plane and out-of-plane bending modes. researchgate.netacadpubl.eu The analysis of the potential energy distribution (PED) allows for a precise assignment of each vibrational band to specific atomic motions. mdpi.com

Time-Dependent DFT (TD-DFT) for Excited State Properties and Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the electronic excited states and to simulate the UV-Vis absorption spectra of molecules. bohrium.com This method provides insights into the nature of electronic transitions, such as n→π* and π→π* transitions, and their corresponding absorption wavelengths.

In studies of related furan-imidazole compounds, TD-DFT calculations have been used to predict the electronic absorption spectra in different solvents. ufms.br The calculated absorption maxima generally correspond to π→π* transitions within the conjugated system formed by the furan and imidazole rings. The nature of the solvent can influence the position of the absorption bands, a phenomenon that can also be modeled computationally. These calculations are vital for understanding the photophysical properties of this compound.

Reactivity Descriptors and Global Chemical Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the global chemical properties that govern the reactivity of a molecule. These descriptors, derived from the energies of frontier molecular orbitals (HOMO and LUMO), offer a quantitative measure of a molecule's propensity to interact with other chemical species.

Electrophilicity and Nucleophilicity Indices

The electrophilicity and nucleophilicity of a compound are fundamental to understanding its behavior in chemical reactions. The electrophilicity index (ω) quantifies the ability of a species to accept electrons, while nucleophilicity relates to its electron-donating capability. These indices can be calculated from the electronic chemical potential (μ) and chemical hardness (η).

For furan-imidazole systems, computational studies have shed light on their reactivity profiles. For instance, analysis of a complex derivative, 1-(2,3-dihydrobenzo[b] nih.govdioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole, indicated that a smaller energy gap corresponds to higher reactivity, which was attributed to high electrophilicity and low nucleophilicity. nih.govbohrium.com Molecular Electrostatic Potential (MEP) maps are also employed to visualize reactive sites, where regions of negative potential (typically colored red) are susceptible to electrophilic attack, and regions of positive potential (blue) are prone to nucleophilic attack. nih.goviucr.orgresearchgate.net In furan-based carbohydrazide (B1668358) derivatives, MEP maps have shown that heteroatoms on the furan and hydrazine (B178648) carbonyl groups favor electrophilic attack, while certain carbon atoms on the furan and phenyl rings are also susceptible. nanobioletters.com

Studies on related radical species have shown that the electrophilicity of a radical significantly influences its ability to abstract a hydrogen atom; a more electrophilic radical corresponds to a lower barrier for H-atom abstraction. acs.org This principle highlights the importance of electrophilicity in predicting reaction pathways.

| Compound/System | Method | Key Findings on Electrophilicity/Nucleophilicity |

| 1-(2,3-dihydrobenzo[b] nih.govdioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole | DFT/B3LYP/6-31G(d,p) | Characterized by high electrophilic and low nucleophilic reactivity. nih.gov |

| Furan-based carbohydrazide derivatives | DFT | MESP maps indicate furan ring heteroatoms are favorable for electrophilic attack. nanobioletters.com |

| Amidyl Radicals | DFT | Aryl-amidyl radicals are less electrophilic than alkyl-amidyl radicals, affecting H-atom abstraction ability. acs.org |

| 5-(furan-2-ylmethylidene)thiazolo[3,4-a]benzimidazole-2-thione | DFT/B3LYP/6-311G(d,p) | MEP analysis used to predict sites for electrophilic and nucleophilic attack. iucr.org |

Chemical Hardness and Softness Parameters

Chemical hardness (η) and its inverse, softness (S), are theoretical constructs that describe the resistance of a molecule to change in its electron distribution. analis.com.my Hard molecules possess a large HOMO-LUMO gap, making them less reactive and less polarizable, whereas soft molecules have a small HOMO-LUMO gap, indicating higher reactivity and polarizability. analis.com.my These parameters are crucial for predicting the stability and reactivity of chemical systems.

DFT calculations on 2-(Furan-2-yl)-1H-benzo[d]imidazole (2-FBI), a structurally related compound, have been performed to determine its reactivity descriptors. ufms.brresearchgate.net Similarly, for a thiazolo-benzimidazole derivative containing a furan moiety, the HOMO-LUMO gap was calculated to be 5.36 eV, leading to the classification of the molecule as soft. iucr.org In another study on betulinic acid, a smaller energy gap was directly correlated with the molecule being softer, more reactive, and more polarizable. analis.com.my

The global reactivity descriptors for 2-(Furan-2-yl)-1H-benzo[d]imidazole, calculated using the DFT/B3LYP method with a 6-311++G(d,p) basis set, provide insight into the properties of a similar furan-imidazole core structure.

| Parameter | Symbol | Value (eV) for 2-(Furan-2-yl)-1H-benzo[d]imidazole researchgate.net |

| HOMO Energy | EHOMO | -6.04 |

| LUMO Energy | ELUMO | -1.53 |

| Energy Gap | ΔE | 4.51 |

| Ionization Potential | I | 6.04 |

| Electron Affinity | A | 1.53 |

| Electronegativity | χ | 3.78 |

| Chemical Hardness | η | 2.25 |

| Chemical Softness | S | 0.22 |

| Electrophilicity Index | ω | 3.17 |

Theoretical Reaction Mechanism Studies

Computational chemistry offers a window into the intricate details of chemical reactions, allowing for the exploration of potential reaction pathways and the characterization of transient species like transition states.

Computational Elucidation of Plausible Reaction Pathways

Theoretical studies have been instrumental in mapping out the reaction mechanisms for the synthesis of imidazole derivatives. For the formation of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides, where furan-2-carbaldehyde can be used as a reactant, in silico studies explored the reaction mechanism. acs.org The proposed mechanism involved two main steps: an intramolecular cyclization to form either a five-membered or six-membered ring, followed by an aromatization step. acs.org The calculations showed that the presence of a 2-hydroxyaryl group on a reactant imine was decisive, guiding the reaction towards the imidazole product through a self-catalyzed hydrogen atom shift. acs.org

Another area of investigation has been the reaction of ozone with imidazoles. Quantum chemical computations were used to assess the plausibility of proposed mechanisms, showing that imidazole reacts rapidly with ozone. rsc.org The synthesis of various trisubstituted imidazoles containing furan rings has also been rationalized through proposed mechanisms, suggesting that the reaction proceeds via nucleophilic addition and self-cycloaddition enhanced by an acid catalyst. academie-sciences.fr

Transition State Analysis and Energy Barriers

The transition state (TS) represents the highest energy point along a reaction coordinate, and its structure and energy are critical for determining the kinetics of a reaction. The energy difference between the reactants and the transition state is the activation energy barrier.

In the study of the regioselective synthesis of imidazole-4-carboxamides, DFT calculations were performed to locate the transition states for the cyclization step. acs.org The free energy profiles for the formation of the imidazole derivatives were calculated, providing a quantitative understanding of the reaction's energetic landscape. acs.org Similarly, for the hydrogenation of furan, transition states were optimized, and activation energies were calculated. The addition of a hydrogen atom to the carbon atoms of furan was found to be exothermic but required overcoming activation barriers of 15.3 kJ mol⁻¹ at position 2 and higher for position 3. arxiv.org

DFT calculations have also been used to investigate the activation barriers in other reactions involving imidazole and furan systems, such as C-acetylation of indolones catalyzed by chiral bicyclic imidazoles and reductive elimination steps in palladium-catalyzed reactions. chinesechemsoc.orgresearchgate.net These studies often find that non-covalent interactions within the transition state structure can play a significant role in lowering the activation energy and determining the reaction's outcome. researchgate.net The correlation between transition state distortion energies and activation energies has also been a subject of computational investigation for reactions involving aromatic molecules. acs.org

| Reaction System | Computational Method | Key Findings on Transition States and Energy Barriers |

| Regioselective Imidazole Synthesis | DFT | The presence of a 2-hydroxyaryl moiety controls the reaction mechanism via a self-catalyzed hydrogen atom shift. acs.org |

| Hydrogenation of Furan | Dimer Method | Activation energy for H addition at position 2 is 15.3 kJ mol⁻¹. arxiv.org |

| Pd-catalyzed Reductive Elimination | PBE0-D3(BJ)/def2-QZVP*+SMD | Stabilizing dispersive forces in the TS can lower the activation energy. researchgate.net |

| Chiral Imidazole Catalyzed C-Acetylation | DFT | The energy difference between transition states for different stereoisomers (ΔE = 4.7 kcal/mol) explains the observed enantioselectivity. chinesechemsoc.org |

Reactivity Profiles and Transformative Chemistry of 1 Furan 2 Yl 1h Imidazole

Fundamental Chemical Transformations of Furan (B31954) and Imidazole (B134444) Rings

The furan and imidazole rings in 1-(Furan-2-yl)-1H-imidazole exhibit distinct yet interactive reactivity profiles towards various chemical transformations.

The oxidation of this compound can be expected to proceed via pathways characteristic of both furan and imidazole rings, with the furan moiety being generally more susceptible to oxidation.

Furan Ring Oxidation: The furan ring is prone to oxidation, which can lead to ring-opening or the formation of other cyclic structures. researchgate.net A common pathway for the oxidation of furans involves the formation of an endoperoxide intermediate, which can then rearrange to form compounds like maleic anhydride (B1165640). researchgate.net For instance, the oxidation of furan in the presence of a vanadium(V) oxide catalyst proceeds through such an endoperoxide. researchgate.net While specific studies on this compound are not prevalent, it is plausible that under similar conditions, the furan ring would be the primary site of oxidative attack.

Imidazole Ring Oxidation: The imidazole ring is generally more resistant to oxidation than furan. However, under certain conditions, such as photo-oxidation, imidazole derivatives can undergo reactions. For example, the photo-oxidation of 2,4,5-triphenylimidazole (B1675074) (lophine) has been studied, and its stability is dependent on the substituents. rsc.org It is conceivable that under photochemical conditions, the imidazole moiety of this compound could also participate in oxidative reactions, potentially leading to the formation of planar quinoid-like structures that are susceptible to attack by singlet oxygen. rsc.org

| Ring System | Potential Oxidation Products | Reagents/Conditions |

| Furan | Maleic anhydride derivatives, Ring-opened products | V₂O₅/O₂, hv/O₂ |

| Imidazole | Quinoid-like structures, Ring-cleavage products | hv/O₂, Strong oxidants |

The reduction of this compound can target either the furan or the imidazole ring, depending on the reducing agent and reaction conditions.

Furan Ring Reduction: The furan ring can be reduced to tetrahydrofuran (B95107) via catalytic hydrogenation. This process typically requires a catalyst such as palladium, platinum, or nickel. The electrocatalytic reduction of furfural (B47365) to furfuryl alcohol using AgPd alloy nanoparticles has also been reported, suggesting that the furan ring in this compound could potentially be selectively reduced at the C=C bonds or the C=O group if the ring were to be opened. rsc.org

Imidazole Ring Reduction: The imidazole ring is generally resistant to reduction due to its aromatic character. However, under forcing conditions, such as high-pressure hydrogenation with strong catalysts, reduction to an imidazolidine (B613845) derivative is possible. The selective reduction of the imidazole ring in the presence of a furan ring would be challenging due to the higher susceptibility of the furan ring to hydrogenation.

| Ring System | Potential Reduction Products | Reagents/Conditions |

| Furan | 1-(Tetrahydrofuran-2-yl)-1H-imidazole | H₂/Pd, H₂/Pt, H₂/Ni |

| Imidazole | 1-(Furan-2-yl)imidazolidine | High-pressure H₂/catalyst |

The furan ring is highly activated towards electrophilic substitution. The imidazole ring, being attached at the 1-position of the furan, acts as a deactivating group through its electron-withdrawing inductive effect, yet it can also influence the regioselectivity of the substitution.

Studies on the electrophilic substitution of 5-(2-Furyl)-1-methyl-1H-imidazole have shown that the imidazole substituent directs the electrophile to the C5 position of the furan ring. This is attributed to the electron-withdrawing nature of the imidazole ring, which deactivates the furan ring towards electrophilic attack, with the most significant deactivation at the position adjacent to the C-N bond.

Common electrophilic substitution reactions on the furan ring include:

Nitration: Introduction of a nitro group (-NO₂)

Bromination: Introduction of a bromine atom (-Br)

Sulfonation: Introduction of a sulfonic acid group (-SO₃H)

Hydroxymethylation: Introduction of a hydroxymethyl group (-CH₂OH)

Formylation: Introduction of a formyl group (-CHO)

Acylation: Introduction of an acyl group (-COR)

| Reaction | Reagent | Expected Major Product |

| Nitration | HNO₃/Ac₂O | 1-(5-Nitro-furan-2-yl)-1H-imidazole |

| Bromination | NBS | 1-(5-Bromo-furan-2-yl)-1H-imidazole |

| Formylation | Vilsmeier-Haack reagent | 5-(1H-Imidazol-1-yl)furan-2-carbaldehyde |

The imidazole ring is generally not susceptible to nucleophilic attack unless it is activated by strongly electron-withdrawing groups or is part of an imidazolium (B1220033) salt. globalresearchonline.net Nucleophilic substitution on the imidazole ring is generally difficult. chemistry-online.com When it does occur, the C2 position is the most likely site of attack, followed by the C4 and C5 positions. chemistry-online.com

In this compound, the furan ring is not a strong electron-withdrawing group, so nucleophilic attack on the imidazole ring is expected to be challenging. However, quaternization of the imidazole ring at the N3 position would generate an imidazolium salt, significantly increasing its electrophilicity and making it more susceptible to nucleophilic attack, particularly at the C2 position.

| Position of Attack | Activating Conditions | Potential Nucleophiles |

| C2 | Imidazolium salt formation | Amines, Alkoxides, Thiolates |

| C4/C5 | Presence of strong electron-withdrawing groups | Strong nucleophiles |

Advanced Reaction Mechanisms

The bifunctional nature of this compound allows for its participation in more complex reaction mechanisms, including cyclization processes.

The imidazole moiety of this compound can participate in various cyclization reactions, leading to the formation of fused heterocyclic systems.

Intramolecular Cyclization: While specific examples for this compound are not documented, analogous systems demonstrate the potential for such reactions. For instance, N-alkenyl-substituted imidazoles can undergo intramolecular cyclization to form pyrrolo[1,2-a]imidazoles. nih.gov If a suitable reactive group were present on a side chain attached to either the furan or imidazole ring of this compound, intramolecular cyclization could be envisioned.

An example of a potential intramolecular reaction is the Diels-Alder reaction. The intramolecular inverse-electron-demand Diels-Alder reaction between an imidazole ring and a 1,2,4-triazine (B1199460) ring linked by a tether has been reported to yield tetrahydro-1,5-naphthyridines. nih.gov This suggests that if the furan ring were appropriately functionalized, it could potentially act as a dienophile in an intramolecular Diels-Alder reaction with the imidazole ring acting as the diene component, although this would be an unconventional role for imidazole.

Intermolecular Cyclization: The imidazole ring can also participate in intermolecular cycloaddition reactions. For example, a [3+2] cyclization between N-trifluoromethyl nitrilium derivatives and 1,3-dipoles can lead to the formation of N-trifluoromethylated imidazoles. nih.gov This highlights the potential of the imidazole nitrogen atoms to participate in cycloaddition reactions with suitable partners.

| Cyclization Type | Potential Reactants/Conditions | Resulting Ring System |

| Intramolecular | N-alkenylimidazole derivatives, Lewis acid catalysis | Pyrrolo[1,2-a]imidazole derivatives |

| Intermolecular [3+2] Cycloaddition | N-CF₃ nitrilium derivatives, 1,3-dipoles | Fused imidazole systems |

Charge Transfer Phenomena and Their Influence on Reactivity

The electronic communication between the furan and imidazole rings in this compound governs its reactivity. The furan ring, a five-membered aromatic heterocycle with an oxygen atom, is characteristically electron-rich. Conversely, the imidazole ring is an amphoteric heterocycle, capable of acting as both a proton donor and acceptor. The direct linkage of these two rings facilitates intramolecular charge transfer (ICT), which significantly influences the molecule's ground and excited state properties.

Computational studies, such as those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic landscape of related furan-imidazole systems. nih.gov Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the charge distribution and the nature of electronic transitions. In analogous, more complex structures containing the furan-imidazole core, the HOMO is often localized over the electron-rich phenyl rings, while the LUMO is distributed across the imidazole and furan moieties. nih.gov This separation of charge density upon excitation is a hallmark of charge transfer. The energy gap between the HOMO and LUMO is a critical parameter that correlates with the molecule's chemical stability and reactivity. nih.gov

The charge transfer characteristics of this compound can be modulated by the surrounding environment and interactions with other molecules. For instance, in the presence of electron acceptors, the imidazole and furan rings can act as electron donors, forming charge-transfer complexes. nih.gov Spectroscopic studies on imidazole derivatives with various acceptors have shown the formation of new absorption bands corresponding to these charge-transfer interactions. nih.gov These interactions can alter the reactivity of the molecule, for instance, by making it more susceptible to nucleophilic or electrophilic attack.

The phenomenon of charge transfer is not limited to intermolecular interactions. Collisional studies with low-energy cations have demonstrated that electron transfer from furan molecules can lead to their fragmentation. nih.govconsensus.app This highlights the propensity of the furan ring to donate electrons, a characteristic that is likely retained in this compound.

| Parameter | Observation in Related Furan-Imidazole Systems | Implication for this compound |

| HOMO-LUMO Distribution | HOMO often on electron-rich substituents, LUMO on imidazole and furan rings. nih.gov | Potential for intramolecular charge transfer from the furan to the imidazole ring upon excitation. |

| Energy Gap | The energy difference between HOMO and LUMO dictates chemical stability and reactivity. nih.gov | A smaller energy gap would suggest higher reactivity. |

| Complex Formation | Imidazole derivatives form charge-transfer complexes with electron acceptors. nih.gov | The molecule can engage in intermolecular charge transfer, influencing its reaction pathways. |

| Electron Donation | Furan readily donates electrons in collisional experiments. nih.govconsensus.app | The furan moiety enhances the electron-donating capacity of the overall molecule. |

Effect of Substituents on Reaction Selectivity and Efficiency

Substituents on the Furan Ring:

The reactivity of the furan ring, particularly in cycloaddition reactions like the Diels-Alder reaction, is sensitive to the electronic properties of its substituents. nih.gov Electron-donating groups, such as methoxy (B1213986) or methyl groups, increase the electron density of the furan ring, thereby enhancing its reactivity as a diene. Conversely, electron-withdrawing groups, like a formyl group, decrease the electron density and reduce its reactivity in such transformations. nih.gov

Computational studies on substituted furans have quantified these effects, showing significant variations in reaction-free energies and activation barriers for Diels-Alder reactions. nih.gov For instance, the introduction of a methoxy group can significantly lower the activation energy, making the reaction more facile. These principles can be directly applied to this compound. A substituent on the furan ring will not only modulate its own reactivity but also influence the electronic properties of the attached imidazole ring through inductive and resonance effects.

Substituents on the Imidazole Ring:

The imidazole ring's amphoteric nature makes it susceptible to both electrophilic and nucleophilic attack. nih.gov The nitrogen atoms of the imidazole ring possess lone pairs of electrons, with one being part of the aromatic sextet and the other available for protonation or coordination to electrophiles. The introduction of substituents can alter the basicity and nucleophilicity of these nitrogen atoms.

For example, N-alkylation of the imidazole ring is a common transformation. mdpi.com The nature of the alkyl group can influence the subsequent reactivity of the molecule. In the context of more complex systems, substituents on the imidazole ring have been shown to be a pharmacophore for biological activity, indicating their crucial role in molecular interactions. researchgate.net

The interplay between substituents on both rings can lead to complex and sometimes unexpected reactivity patterns. For example, a strongly electron-withdrawing group on the imidazole ring could potentially enhance the electron-donating character of the furan ring, and vice versa.

| Substituent Position | Type of Substituent | Predicted Effect on Reactivity | Example Reaction |

| Furan Ring | Electron-Donating (e.g., -OCH3, -CH3) | Increases electron density, enhances diene character. nih.gov | Diels-Alder reaction |

| Furan Ring | Electron-Withdrawing (e.g., -CHO, -NO2) | Decreases electron density, reduces diene character. nih.gov | Diels-Alder reaction |

| Imidazole Ring | N-Alkylation | Modifies steric hindrance and basicity of the nitrogen atoms. mdpi.com | Coordination chemistry, further functionalization |

| Imidazole Ring | Electron-Withdrawing | Decreases the nucleophilicity of the nitrogen atoms. | Electrophilic substitution |

Derivatization and Functionalization Strategies for Novel Furan Imidazole Constructs

Design and Synthesis of Hybrid Molecular Architectures

The synthesis of hybrid molecules based on the 1-(furan-2-yl)-1H-imidazole core is a key strategy for exploring new chemical space. By integrating other pharmacologically or materially significant fragments, researchers can develop compounds with enhanced or entirely new functionalities.

The fusion of the furan-imidazole core with other heterocyclic rings like thiazole, benzimidazole (B57391), and pyrazole (B372694) has led to the creation of diverse molecular hybrids.

Thiazole Hybrids: A common synthetic route involves the reaction of a furan-imidazolyl ketone precursor. For instance, 1-(2-(furan-2-yl)-4-methyl-1H-imidazol-5-yl)ethan-1-one can be reacted with N-arylhydrazinecarbothioamide to produce carbothioamide derivatives. nih.gov These intermediates can then undergo cyclization reactions. Treatment with hydrazonyl chlorides in ethanol (B145695) with triethylamine (B128534) at reflux yields 1,3-thiazole derivatives. nih.govnih.gov An alternative pathway involves reacting the carbothioamide intermediates with chloroacetone (B47974) to form an intermediate which is then diazotized with 4-methylbenzenediazonium (B1208422) chloride to also yield 1,3-thiazole derivatives. nih.govnih.gov Furthermore, reacting the thiourea (B124793) derivatives with ethyl chloroacetate (B1199739) in the presence of sodium acetate (B1210297) leads to the formation of thiazolidinone-containing hybrids. nih.govnih.govresearchgate.net

Benzimidazole Hybrids: Hybrid compounds incorporating benzimidazole have been synthesized to explore their potential activities. researchgate.net Synthetic strategies often involve multi-step processes that build the benzimidazole ring onto a pre-formed furan-imidazole structure or vice versa. rsc.org These syntheses can involve condensation reactions to form the imidazole (B134444) ring, a method widely used for benzimidazole synthesis in general. mdpi.comnih.gov

Pyrazole Hybrids: Furan-imidazole-pyrazole conjugates have also been developed. nih.gov The synthesis can be approached by constructing the imidazole core using building blocks that already contain the pyrazole moiety. nih.gov General methods for pyrazole synthesis, such as the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives, can be adapted to incorporate the furan-imidazole scaffold. nih.gov For example, new pyrazole derivatives containing a 5-phenyl-2-furan component have been synthesized through an amidation reaction between furan (B31954) carboxylic acid derivatives and 1H-pyrazole, facilitated by thionyl chloride. researchgate.net

| Target Hybrid System | Key Precursor | Primary Reagents | Reaction Conditions | Reference |

|---|---|---|---|---|

| Furan-Imidazole-Thiazole | 2-(1-(2-(furan-2-yl)-4-methyl-1H-imidazol-5-yl)ethylidene)-N-arylhydrazine-1-carbothioamide | Hydrazonyl chlorides | Absolute EtOH, Triethylamine, Reflux | nih.govnih.gov |

| Furan-Imidazole-Thiazole | 2-(1-(2-(furan-2-yl)-4-methyl-1H-imidazol-5-yl)ethylidene)-N-arylhydrazine-1-carbothioamide | Chloroacetone, then 4-methylbenzenediazonium chloride | Two-step process | nih.govnih.gov |

| Furan-Imidazole-Thiazolidinone | 2-(1-(2-(furan-2-yl)-4-methyl-1H-imidazol-5-yl)ethylidene)-N-arylhydrazine-1-carbothioamide | Ethyl chloroacetate | Ethanol, AcONa, Reflux | nih.govnih.govresearchgate.net |

| Furan-Imidazole-Pyrazole | Furan-amide derivatives and tricyclic pyrazole building blocks | Suzuki coupling reagents (e.g., boronic acids) | Pd(OAc)₂, PPh₃, K₂CO₃, DME/H₂O, Reflux | nih.gov |

| Indeno[5,6-b]furan-Benzimidazole | Indeno[5,6-b]furan precursors | Imidazole-containing reagents | Multi-step synthesis | researchgate.net |

Attaching aromatic and polycyclic systems to the furan-imidazole core is another important derivatization strategy. These substituents can significantly influence the molecule's electronic and steric properties.

A one-pot reaction has been developed for the synthesis of complex, highly substituted furan-imidazole derivatives. nih.gov For example, 1-(2,3-dihydrobenzo[b] researchgate.netrsc.orgdioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole was synthesized by refluxing a mixture of benzil, ammonium (B1175870) acetate, 2,3-dihydrobenzo[b] researchgate.netrsc.orgdioxin-6-amine, and furan-2-carbaldehyde in absolute ethanol with a catalytic amount of C₄H₁₀BF₃O. nih.gov

Furthermore, N-substitution on the imidazole ring is a common method for introducing aromatic and polycyclic groups. A series of 1-R¹-2-R-4,5-di(furan-2-yl)-1H-imidazole derivatives were synthesized by treating the parent imidazole compound with reagents like benzyl (B1604629) chloride or allyl chloride in the presence of sodium hydride, achieving yields between 59.0% and 89.8%. elsevierpure.comresearchgate.net In other work, the substitution of the imidazolyl-3-position with a naphthylacyl group was found to be a key modification. researchgate.net

| Compound Name | Synthetic Method | Key Reagents | Reference |

|---|---|---|---|

| 1-(2,3-dihydrobenzo[b] researchgate.netrsc.orgdioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole | One-pot multicomponent reaction | Benzil, Ammonium acetate, Furan-2-carbaldehyde, Dihydrobenzodioxin-6-amine | nih.gov |

| 1-benzyl-4,5-di(furan-2-yl)-2-phenyl-1H-imidazole | N-alkylation | 4,5-di(furan-2-yl)-2-phenyl-1H-imidazole, Benzyl chloride, Sodium hydride | elsevierpure.comresearchgate.net |

| Indeno[5,6-b]furan-imidazole hybrid with Naphthylacyl group | Multi-step synthesis | Naphthylacyl bromide (or similar) | researchgate.net |

Polymerization of Furan-Imidazole Monomers

The presence of reactive sites on the furan-imidazole scaffold allows for its use as a monomer in polymerization reactions, leading to the creation of novel imidazole-based polymeric materials. These polymers are of interest for various material science applications. researchgate.net